![molecular formula C22H14 B589107 Dibenzo[a,h]anthracene-d14 CAS No. 13250-98-1](/img/structure/B589107.png)
Dibenzo[a,h]anthracene-d14
Overview
Description
Dibenzo[a,h]anthracene-d14 is a polycyclic aromatic hydrocarbon (PAH) with the formula C22H2D12 . It is a variant of Dibenzo[a,h]anthracene, which is a PAH made of five fused benzene rings . It is commonly found in smoke and oils .
Molecular Structure Analysis
The molecular structure of Dibenzo[a,h]anthracene-d14 consists of 22 carbon atoms and 14 hydrogen atoms (12 of which are deuterium, a hydrogen isotope). The IUPAC Standard InChI isInChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-14H/i1D,2D,3D,4D,5D,7D,9D,10D,11D,12D,13D,14D
. Physical And Chemical Properties Analysis
Dibenzo[a,h]anthracene-d14 has a molecular weight of 290.4205 . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
1. Environmental Analysis
Dibenz[a,h]anthracene-d14 is used in environmental analysis . It is a polycyclic aromatic hydrocarbon (PAH) that is common as a pollutant of smoke and oils . It is generated whenever organic matter or fuel is incompletely burnt or combusted .
2. Polycyclic Aromatic Hydrocarbons (PAHs) Study
This compound is used in the study of Polycyclic Aromatic Hydrocarbons (PAHs) . PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances .
3. Priority Pollutants Research
Dibenz[a,h]anthracene-d14 is used in the research of priority pollutants . Priority pollutants are a set of chemical pollutants that the U.S. EPA regulates and for which it has developed analytical test methods.
4. Material Science
Extended Benzo[k]tetraphene-based fused-ring hydrocarbons are an important class of molecular substructures of armchair graphene nanoribbons and carbon nanotubes . They are promising candidates for the fundamental understanding and application of advanced carbon-rich materials .
5. Light Harvesting Systems
Benzo[k]tetraphene derivatives are being investigated for their application in the design of polymer-based light harvesting systems . These systems are used to absorb sunlight and convert it into a form of energy that can be used in a variety of ways.
6. Quantum Sensing and Imaging
The interaction of entangled photons with different conjugated lengths of Benzo[k]tetraphene is being studied for their potential use in quantum sensing and imaging . Quantum sensing and imaging are emerging fields that use quantum mechanics to improve the fundamental limits of sensitivity and resolution.
7. Charge Transfer Properties
Research is being conducted to investigate the charge transfer properties of Benzo[k]tetraphene . Understanding these properties can lead to the development of more efficient electronic devices.
8. Carcinogenic Research
Dibenz[a,h]anthracene-d14 is used in carcinogenic research . It is known to intercalate into DNA and cause mutations , making it a valuable compound for studying the mechanisms of carcinogenesis.
Safety And Hazards
properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12,13,14-tetradecadeuterionaphtho[1,2-b]phenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRCREOYAASXPZ-WZAAGXFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C4=C(C(=C(C5=C(C(=C(C(=C54)[2H])[2H])[2H])[2H])[2H])[2H])C(=C32)[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312574 | |
Record name | Dibenz[a,h]anthracene-d14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo[a,h]anthracene-d14 | |
CAS RN |
13250-98-1 | |
Record name | Dibenz[a,h]anthracene-d14 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13250-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenz[a,h]anthracene-d14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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